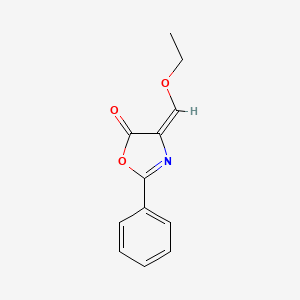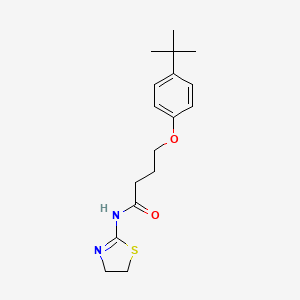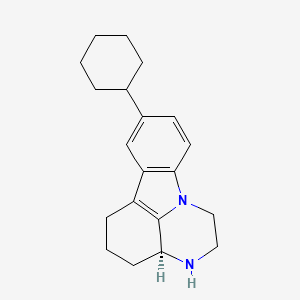
4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(ethoxymethylene)-2-phenyloxazol-5-one is a 1,3-oxazole compound having a phenyl substituent at the 2-position, an ethoxymethylene group at the 4-position, and an oxo group at the 5-position. It is a chemical allergen used for immunological experiments, particularly for experiments on delayed type hypersensitivity. It has a role as an allergen. It is a member of 1,3-oxazoles and a gamma-lactone.
Immunologic adjuvant and sensitizing agent.
Aplicaciones Científicas De Investigación
Fluorescent Analogues and Conjugates
4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one, a variant of oxazolone, has been synthesized for use as a fluorescent analogue. Its properties make it suitable for creating conjugates with amino acids for various analytical applications. These conjugates exhibit stable properties in both solid and aqueous forms, and their fluorescence characteristics are sensitive to pH changes, which can be useful in monitoring cellular compartments with different pH levels (Kóczán et al., 2001).
Reactivity with Proteins and Peptides
The chemical reactivity of oxazolone with proteins and peptides is noteworthy, specifically its rapid reaction with the amine group in lysine and with cysteine-peptides. This leads to the formation of various stable products, which is significant for understanding its role in skin sensitization and for designing peptide reactivity assays (Natsch et al., 2010).
Synthesis of Derivatives
Research has been conducted on the synthesis of 1-substituted-1,2,4-triazolin-5-one derivatives using ethoxymethylene carbamate, which demonstrates the potential for varied applications in the future (Zhang Juan & Fan Xiao-dong, 2006).
Polymer Applications
4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one is used in the synthesis of poly(2-oxazoline) based polymers. These polymers, with their diverse chemical properties and synthesis methodologies, are increasingly being explored for biomedical applications, particularly in drug, gene, and protein delivery (Sedláček et al., 2012).
Catalysis and Chemical Reactions
It also plays a role in various chemical reactions, such as in the formation of ortho-palladated complexes, demonstrating its utility in catalysis and organometallic chemistry. These complexes have been used in reactions like the hydrolysis of methylparathion, indicating potential applications in environmental chemistry (Kim, Liu, & Gabbaï, 2004).
Propiedades
Número CAS |
57784-65-3 |
|---|---|
Nombre del producto |
4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one |
Fórmula molecular |
C12H11NO3 |
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
(4E)-4-(ethoxymethylidene)-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C12H11NO3/c1-2-15-8-10-12(14)16-11(13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8+ |
Clave InChI |
SJHPCNCNNSSLPL-CSKARUKUSA-N |
SMILES isomérico |
CCO/C=C/1\C(=O)OC(=N1)C2=CC=CC=C2 |
SMILES |
CCOC=C1C(=O)OC(=N1)C2=CC=CC=C2 |
SMILES canónico |
CCOC=C1C(=O)OC(=N1)C2=CC=CC=C2 |
Otros números CAS |
15646-46-5 |
Pictogramas |
Irritant |
Sinónimos |
2-Phenyl-4-(ethoxymethylene)oxazol-5-one 4 Ethoxymethylene 2 phenyloxazolone 4-Ethoxymethylene-2-phenyloxazolone Oxazolone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-ethoxy-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B1225198.png)

![N-[[[2-(2-bromo-4-propan-2-ylphenoxy)-1-oxoethyl]hydrazo]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1225203.png)
![N-(4-ethoxyphenyl)-4-[[4-(methylthio)phenyl]sulfonylamino]benzenesulfonamide](/img/structure/B1225204.png)
![2-[[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]thio]-3-pyridinecarboxylic acid](/img/structure/B1225206.png)
![2,4-dimethyl-5-[2-[[1-(4-methylphenyl)-5-tetrazolyl]thio]-1-oxoethyl]-1H-pyrrole-3-carboxylic acid ethyl ester](/img/structure/B1225207.png)
![N-[1-(4-methyl-6-oxo-1-pyrimidinyl)-2-oxo-2-phenylethyl]benzamide](/img/structure/B1225209.png)
![4-Amino-3-(2-furanyl)thieno[2,3-b]thiophene-2,5-dicarbonitrile](/img/structure/B1225210.png)
![N-[3-(3,5-dimethyl-1-pyrazolyl)-2-hydroxypropyl]-N-(4-methylphenyl)-2-naphthalenesulfonamide](/img/structure/B1225214.png)
![2-[2-[2,5-Dimethyl-1-(thiophen-2-ylmethyl)-3-pyrrolyl]-2-oxoethyl]isoindole-1,3-dione](/img/structure/B1225215.png)
![N-[2,5-diethoxy-4-[[(2-methylpropylamino)-sulfanylidenemethyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1225216.png)

![2-[2-[[5-cyano-1-(3-methoxypropyl)-6-oxo-3-pyridinyl]-oxomethyl]-4-methoxyphenoxy]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B1225224.png)
![3-Methyl-6-thiophen-2-yl-4-isoxazolo[5,4-b]pyridinecarboxylic acid ethyl ester](/img/structure/B1225225.png)